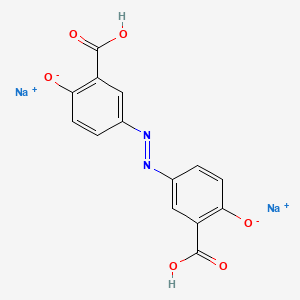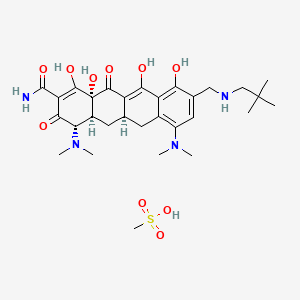
2-Butylamino-1-(4-methoxyphenyl)-2-phenyl-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P18IN005 HCl is a novel p18(INK4C) inhibitor.
Scientific Research Applications
Photocatalytic Transformation
2-Butylamino-1-(4-methoxyphenyl)-2-phenyl-ethanone has been studied in the context of photocatalytic transformation. Sakkas et al. (2007) investigated its transformation under simulated solar irradiation using titanium dioxide as a photocatalyst. This research focused on the kinetic study of drug decomposition and assessment of mineralization, as well as toxicity evaluation, proposing a tentative degradation pathway for the photocatalytic degradation of the compound based on the formation of both oxidative and reductive compounds (Sakkas et al., 2007).
Synthesis and Mechanism of Formation
The compound has also been a subject in the synthesis and understanding of chemical formation mechanisms. Akimova et al. (2004) explored its synthesis and the mechanism of formation, particularly in the context of heating 1-phenyl-2-(phenylamino)ethanone in a water-ethanol solution of potassium carbonate (Akimova et al., 2004).
Genotoxicity in Mammalian Cells
Little et al. (1989) investigated the relevance of plasmid pKM101-mediated mutagenicity in bacteria to genotoxicity in mammalian cells using structurally related compounds, including 1-[4'-hydroxy-3'-hydroxymethylphenyl]-2-[benzyl-t-butylamino] ethanone hydrochloride. This research provided insights into the mutagenic responses and the induction of sister-chromatid exchanges (SCEs) in Chinese hamster cells (Little et al., 1989).
Structural Studies and DFT Calculations
Structural studies, including X-ray diffraction techniques and density functional theory (DFT) calculations, have also been applied. Șahin et al. (2011) conducted such a study on isomeric structures of compounds related to 2-Butylamino-1-(4-methoxyphenyl)-2-phenyl-ethanone (Șahin et al., 2011).
Synthesis and In-vitro Evaluation
Akamanchi et al. (1999) synthesized and screened a series of substituted 1-(2-hydroxy-phenyl)ethanone derivatives, including Paeonol (1-(2-hydroxy-4-methoxyphenyl)ethanone), as inhibitors of platelet aggregation. This study highlighted the compounds with the greatest anti-platelet potential among the tested series (Akamanchi et al., 1999).
properties
CAS RN |
7403-44-3 |
|---|---|
Product Name |
2-Butylamino-1-(4-methoxyphenyl)-2-phenyl-ethanone |
Molecular Formula |
C19H24ClNO2 |
Molecular Weight |
333.856 |
IUPAC Name |
2-(butylamino)-1-(4-methoxyphenyl)-2-phenylethanone;hydrochloride |
InChI |
InChI=1S/C19H23NO2.ClH/c1-3-4-14-20-18(15-8-6-5-7-9-15)19(21)16-10-12-17(22-2)13-11-16;/h5-13,18,20H,3-4,14H2,1-2H3;1H |
InChI Key |
ADMJIDODCQLGIZ-UHFFFAOYSA-N |
SMILES |
CCCCNC(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OC.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
P18IN005; P18IN 005; P18IN-005 HCl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4'-((1R,2S)-2-aminocyclopropyl)-[1,1'-biphenyl]-3-ol](/img/structure/B609721.png)
![3-[4-(2-Aminocyclopropyl)phenyl]phenol;hydrochloride](/img/structure/B609722.png)
![(R)-1-(1-((S)-Tetrahydro-2H-pyran-3-yl)-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2-yl)ethanol](/img/structure/B609725.png)

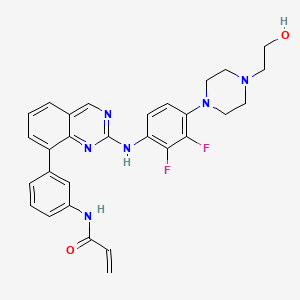
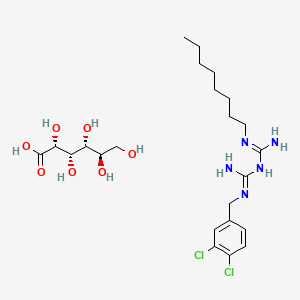


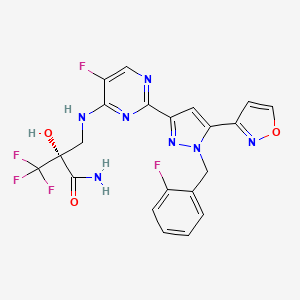
![N-[4-(1-Oxo-1,2,3,4-Tetrahydro-5h-Pyrido[4,3-B]indol-5-Yl)butyl]acetamide](/img/structure/B609734.png)
